C24H18FN3O4
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Overview
Description
The compound with the molecular formula C24H18FN3O4 Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate This compound is a complex organic molecule that features a variety of functional groups, including aromatic rings, amides, and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the alkylation of the naphthyridine core with a fluorobenzyl halide under basic conditions.
Formation of the Amide Bond: The carboxylic acid group on the naphthyridine core is converted to an amide using standard peptide coupling reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate: can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles.
Scientific Research Applications
Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate: can be compared with other similar compounds, such as:
Methyl 2-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
Methyl 2-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate: Similar structure with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Methyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate: Similar structure with a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
The uniqueness of Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H18FN3O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-4-(4-acetylphenyl)-7-(4-fluorobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione |
InChI |
InChI=1S/C24H18FN3O4/c1-13(29)14-6-10-17(11-7-14)27-23(31)19-18-3-2-12-26-28(18)21(20(19)24(27)32)22(30)15-4-8-16(25)9-5-15/h2-12,18-21H,1H3/t18-,19-,20-,21+/m1/s1 |
InChI Key |
MNXUUXAJHDZGSX-NCYKPQTJSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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